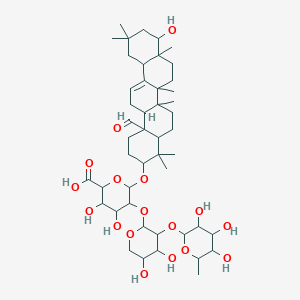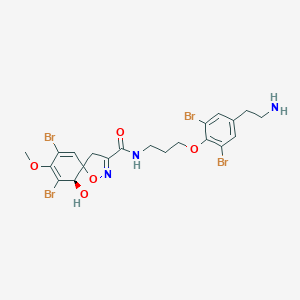
4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid, also known as piracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1964 by a Romanian chemist, Corneliu E. Giurgea, who coined the term "nootropic" to describe drugs that enhance cognitive function without causing significant side effects. Piracetam is widely used in the scientific research community to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid is not fully understood, but it is believed to involve the modulation of neurotransmitter systems and the enhancement of neuronal plasticity. Piracetam has been shown to increase the density of certain types of neurotransmitter receptors, such as the AMPA receptor, which is involved in synaptic plasticity and memory formation. It may also enhance the activity of enzymes involved in the synthesis and release of neurotransmitters.
Biochemical and Physiological Effects:
Piracetam has been found to have a variety of biochemical and physiological effects, including increasing glucose metabolism in the brain, enhancing mitochondrial function, and reducing oxidative stress. It has also been shown to have neuroprotective effects, protecting against damage from toxins and injuries.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid in lab experiments is its well-established safety profile. It has been used clinically for over 50 years and has a low incidence of side effects. Another advantage is its ability to enhance cognitive function, which may be useful in studying the effects of various drugs and interventions on cognitive performance. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret results from experiments.
Future Directions
There are many potential future directions for research on 4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid and other nootropic drugs. One area of interest is the development of new and more potent nootropics that can enhance cognitive function even further. Another area of interest is exploring the potential therapeutic applications of nootropics, such as in the treatment of cognitive disorders like Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and other nootropics, which may lead to the development of new drugs with even greater cognitive-enhancing effects.
Synthesis Methods
The synthesis of 4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid involves the reaction of 2-pyrrolidone with ethyl chloroformate, followed by the addition of 2-amino-3-hydroxybenzoic acid. The resulting product is then hydrolyzed to yield this compound. The chemical structure of this compound consists of a pyrrolidine ring attached to a carboxylic acid and a hydroxyphenyl group.
Scientific Research Applications
Piracetam has been extensively studied for its nootropic properties, which include improving memory, learning, and cognitive function. It has been shown to enhance the synthesis and release of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. Piracetam has also been found to increase cerebral blood flow and oxygen consumption, which may contribute to its cognitive-enhancing effects.
properties
CAS RN |
132785-32-1 |
|---|---|
Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO5/c15-10-4-2-1-3-7(10)9-6-14-12(13(18)19)8(9)5-11(16)17/h1-4,8-9,12,14-15H,5-6H2,(H,16,17)(H,18,19)/t8-,9+,12-/m0/s1 |
InChI Key |
JSMYHXFFKXKZRN-SBMIAAHKSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=CC=CC=C2O |
SMILES |
C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CC=CC=C2O |
Canonical SMILES |
C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CC=CC=C2O |
Other CAS RN |
132785-32-1 |
synonyms |
4-(2-hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid HFPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



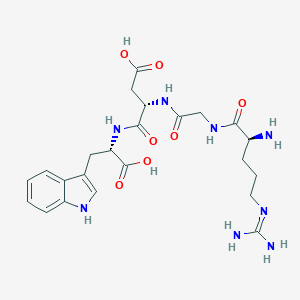
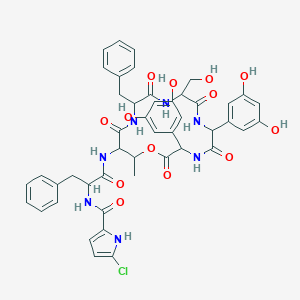
![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235798.png)
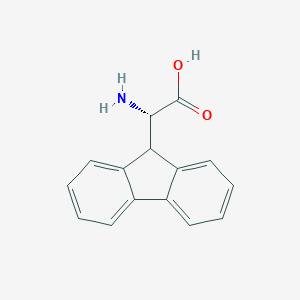
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)
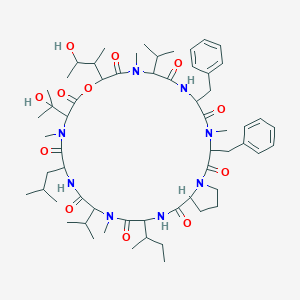
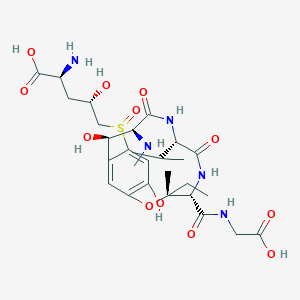
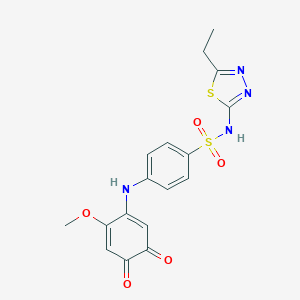

![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
